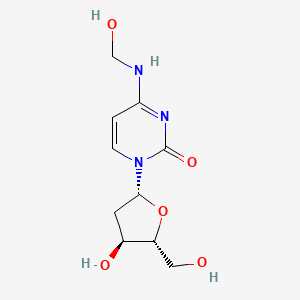
2'-Deoxy-N-(hydroxymethyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-N-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside that plays a significant role in the study of DNA hydroxymethylation. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and an additional hydroxymethyl group is attached to the cytosine ring. This compound is particularly important in the context of epigenetic research, as it is involved in the regulation of gene expression and the study of DNA methylation patterns .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the use of Ten-Eleven Translocation (TET) enzymes, which catalyze the hydroxylation of 5-methylcytosine to form 5-hydroxymethylcytosine. This enzymatic pathway requires iron and 2-oxoglutarate as cofactors .
Industrial Production Methods: the enzymatic synthesis using TET enzymes is a promising approach due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-N-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA modification and repair processes .
Common Reagents and Conditions:
Oxidation: The oxidation of 2’-Deoxy-N-(hydroxymethyl)cytidine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which are essential for studying DNA methylation and demethylation processes .
Aplicaciones Científicas De Investigación
2’-Deoxy-N-(hydroxymethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the mechanisms of DNA hydroxymethylation and demethylation.
Biology: The compound is crucial for understanding the regulation of gene expression and the role of epigenetic modifications in development and disease.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-N-(hydroxymethyl)cytidine involves its incorporation into DNA, where it serves as an intermediate in the DNA demethylation process. The compound is produced through the enzymatic activity of TET enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine. This modification can regulate gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins .
Comparación Con Compuestos Similares
Deoxycytidine: A deoxyribonucleoside similar to 2’-Deoxy-N-(hydroxymethyl)cytidine but lacks the hydroxymethyl group.
5-Methylcytosine: A methylated form of cytosine that serves as a precursor in the synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine.
5-Formylcytosine and 5-Carboxycytosine: Oxidized derivatives of 5-methylcytosine that are intermediates in the DNA demethylation pathway
Uniqueness: 2’-Deoxy-N-(hydroxymethyl)cytidine is unique due to its role in the regulation of gene expression through DNA hydroxymethylation. Unlike other similar compounds, it serves as a key intermediate in the active demethylation process, making it a valuable tool for studying epigenetic modifications and their impact on cellular function .
Propiedades
Número CAS |
91573-78-3 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxymethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c14-4-7-6(16)3-9(18-7)13-2-1-8(11-5-15)12-10(13)17/h1-2,6-7,9,14-16H,3-5H2,(H,11,12,17)/t6-,7+,9+/m0/s1 |
Clave InChI |
FYALPPFJCRSJJA-LKEWCRSYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCO)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)NCO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)
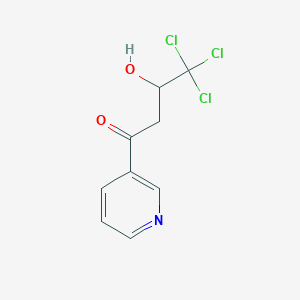
![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
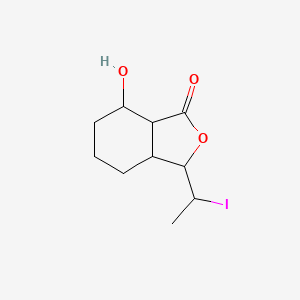
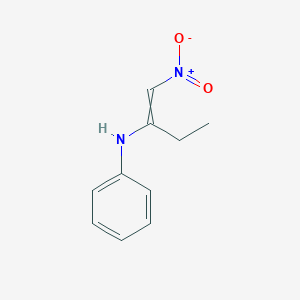
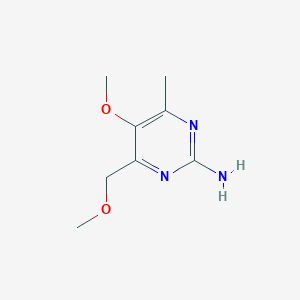
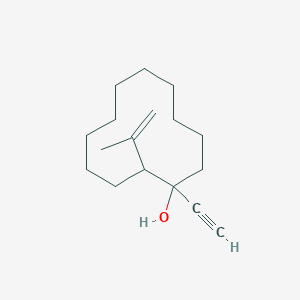
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
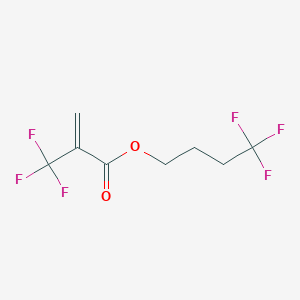
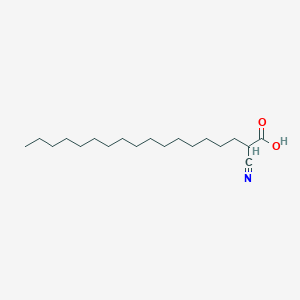
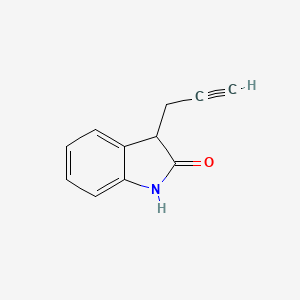
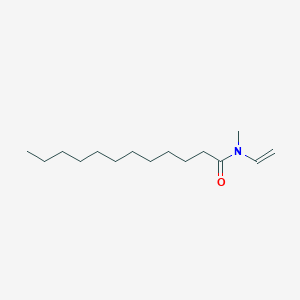
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
